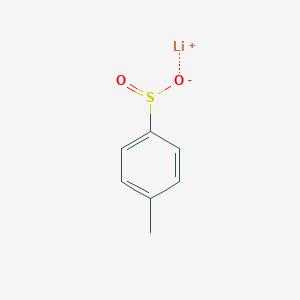

Lithium p-toluenesulphinate

描述

Lithium p-toluenesulphinate is a useful research compound. Its molecular formula is C7H7LiO2S and its molecular weight is 162.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Lithium, in general, is known to inhibit enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) .

Mode of Action

Lithium is known to decrease presynaptic dopamine activity and inactivate postsynaptic g protein, which reduces excitatory neurotransmission in the brain . It also alters the functionality of the subunits of the dopamine-associated G protein .

Biochemical Pathways

Lithium impacts several biochemical pathways. It enhances glycolytic activity and part of the Krebs cycle activity in both astrocytes and neurons . Lithium also stimulates the extracellular release of lactate, alanine, citrate, and glutamine by astrocytes .

Pharmacokinetics

Lithium, in general, is known to have a high capacity to utilize lactate and alanine in the krebs cycle .

Result of Action

Lithium is known to enhance the activity of brain-derived neurotrophic factor (bdnf), which has been implicated in depression, bipolar disorder, and dementia .

Action Environment

It’s important to avoid dust formation and breathing vapors, mist, or gas when handling the compound .

生物活性

Lithium p-toluenesulphinate (LiPTSA) is a lithium salt of p-toluenesulfonic acid that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article discusses the biological activity of LiPTSA, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Lithium compounds, including LiPTSA, are known to influence several biochemical pathways. The primary mechanisms of action include:

- Enzyme Inhibition : Lithium inhibits enzymes that require magnesium as a co-factor, which can affect neurotransmitter release and signaling pathways in the brain.

- Neurotransmission Modulation : It decreases presynaptic dopamine activity and inactivates postsynaptic G-proteins, leading to reduced excitatory neurotransmission. This modulation is critical in conditions such as bipolar disorder and depression.

- Neurotrophic Factor Enhancement : LiPTSA enhances the activity of brain-derived neurotrophic factor (BDNF), which plays a significant role in neuronal survival and function. Increased BDNF levels are associated with improved mood regulation and cognitive functions.

Pharmacological Effects

The pharmacological profile of LiPTSA indicates several potential therapeutic uses:

- Mood Stabilization : Like other lithium salts, LiPTSA may be effective in stabilizing mood in patients with bipolar disorder. Its ability to modulate neurotransmitter systems suggests it could help mitigate manic and depressive episodes.

- Cognitive Enhancement : The enhancement of BDNF activity may contribute to cognitive improvements, making LiPTSA a candidate for further research in neurodegenerative diseases like Alzheimer's.

Case Studies

- Bipolar Disorder Treatment : A clinical study demonstrated that patients treated with lithium compounds showed significant reductions in manic episodes compared to placebo groups. The study highlighted the importance of maintaining therapeutic levels to achieve optimal outcomes.

- Neuroprotective Effects : In animal models, LiPTSA has been shown to protect against oxidative stress-induced neuronal damage. This suggests its potential use as a neuroprotective agent in conditions such as stroke or traumatic brain injury.

Data Table: Biological Activities and Effects of this compound

| Biological Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits magnesium-dependent enzymes | |

| Neurotransmission Modulation | Reduces excitatory neurotransmission | |

| BDNF Enhancement | Increases levels of BDNF | |

| Mood Stabilization | Effective in reducing manic episodes | |

| Neuroprotection | Protects neurons from oxidative stress |

Synthesis and Applications

LiPTSA is not only valuable for its biological activity but also serves as a reagent in organic synthesis. It facilitates reactions such as the synthesis of 6-methoxy-2-oxoquinoline-3,4-dicarbonitriles through its interaction with potassium cyanide and various carbostyrils. Additionally, it plays a role in palladium-catalyzed substitution reactions, demonstrating its versatility beyond medicinal chemistry.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHLiOS

- Molecular Weight : 162.2 g/mol

- CAS Number : 16844-27-2

LiPTSA is characterized by its sulfonate group, which enhances its reactivity in various chemical reactions. The compound is typically used as a reagent in synthetic organic chemistry.

Organic Synthesis

1.1 Synthesis of Quinoline Derivatives

Lithium p-toluenesulphinate has been effectively utilized in the synthesis of highly fluorescent 6-methoxy-2-oxoquinoline-3,4-dicarbonitriles through the reaction with potassium cyanide and various 4-chlorocarbostyrils. This reaction showcases LiPTSA's ability to facilitate nucleophilic substitutions, leading to products that exhibit remarkable fluorescence properties, making them suitable for applications in fluorescence imaging and sensing .

1.2 Palladium-Catalyzed Reactions

LiPTSA serves as a reagent in palladium-catalyzed substitution reactions, particularly in the deprotection of allyl ethers. This application allows for the selective removal of protecting groups while maintaining the integrity of sensitive functional groups, thus enabling the construction of complex organic molecules .

Electrochemistry

2.1 Lithium-Ion Batteries

Recent studies have explored the use of LiPTSA as an additive in lithium-ion battery electrolytes. Its incorporation can enhance the solid-electrolyte interphase (SEI) formation on graphite anodes, improving battery performance by reducing lithium plating and dendrite formation during cycling . This application is particularly relevant for developing safer and more efficient energy storage systems.

Biochemical Applications

3.1 Neuropharmacological Effects

Lithium compounds are known for their neuroprotective effects, particularly in mood disorders such as bipolar disorder. LiPTSA's mechanism involves modulating neurotransmitter activity and enhancing neurotrophic factors like brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal health . This suggests potential therapeutic applications in psychiatric medicine.

Case Study 1: Synthesis of Fluorescent Compounds

A study demonstrated the synthesis of 6-methoxy-2-oxoquinoline derivatives using LiPTSA as a key reagent. The resulting compounds exhibited high fluorescence intensity, making them candidates for biological imaging applications .

Case Study 2: Battery Performance Enhancement

Research indicated that adding LiPTSA to lithium-ion battery electrolytes improved SEI stability and reduced lithium dendrite formation, leading to enhanced cycle life and safety profiles for batteries .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Synthesis of quinoline derivatives and other complex organic molecules | High yields, selective reactions |

| Electrochemistry | Additive in lithium-ion batteries for SEI formation | Improved battery safety and performance |

| Neuropharmacology | Modulation of neurotransmitter activity | Potential therapeutic effects in mood disorders |

属性

IUPAC Name |

lithium;4-methylbenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S.Li/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUZXYWQEDRGFN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC=C(C=C1)S(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7LiO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

536-57-2 (Parent) | |

| Record name | Lithium p-toluenesulphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30168566 | |

| Record name | Lithium p-toluenesulphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16844-27-2 | |

| Record name | Lithium p-toluenesulphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium p-toluenesulphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium p-toluenesulphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Lithium p-toluenesulfinate facilitate the synthesis of 6-methoxy-2-oxoquinoline-3,4-dicarbonitriles?

A1: Research indicates that Lithium p-toluenesulfinate plays a crucial role in mediating the reaction between potassium cyanide and various 4-chlorocarbostyrils. [, ] This reaction leads to the formation of highly fluorescent 6-methoxy-2-oxoquinoline-3,4-dicarbonitriles. Notably, the reaction proceeds even in the presence of diverse substituents at the 3-position of the starting carbostyril, including chloro, nitro, acetylamino, and piperidinyl groups. [] This suggests that Lithium p-toluenesulfinate facilitates not only the anticipated substitution of the 4-chloro substituent but also the unexpected displacement of other groups at the 3-position by cyanide. []

Q2: Can Lithium p-toluenesulfinate be used in reactions other than the synthesis of quinoline derivatives?

A2: Yes, Lithium p-toluenesulfinate has found applications beyond quinoline synthesis. For instance, it acts as a reagent in palladium-catalyzed substitution reactions, enabling the deprotection of allyl ethers. [] Specifically, in the synthesis of 1-heteroarylcyclopropanols, Lithium p-toluenesulfinate allows the removal of an allyl protecting group from complex molecules while preserving sensitive functional groups like amino and ester moieties. [] This highlights its utility in constructing intricate molecules with potential biological activity.

Q3: What are the fluorescence properties of the 6-methoxy-2-oxoquinoline-3,4-dicarbonitriles synthesized using Lithium p-toluenesulfinate?

A3: The 6-methoxy-2-oxoquinoline-3,4-dicarbonitriles synthesized via the Lithium p-toluenesulfinate mediated reaction exhibit remarkable fluorescence properties. [, ] These compounds are characterized by their high fluorescence intensity and stability. [] Research indicates that the introduction of additional methoxy substituents, particularly at the 6 and 7 positions of the quinoline ring, can further enhance their fluorescence, leading to longer emission wavelengths and higher quantum yields. [] These findings suggest potential applications of these compounds in areas like fluorescence imaging and sensing.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。